4-Iodo-1-tritylimidazole

Biomimetic ligand synthesis Metal-halogen exchange Organometallic intermediates

Researchers using unprotected 4-iodoimidazole face competitive N-metalation, poor regioselectivity, and N-arylation side products. 4-Iodo-1-tritylimidazole (CAS 96797-15-8) solves this with bulky N1-trityl protection that directs functionalization exclusively to C4. • Enables metal-halogen exchange with Grignard/organolithium reagents for 53-97% yields. • Orthogonal stability: withstands n-BuLi at -78°C; cleavable under mild acid (TFA). • Enhanced solubility in organic solvents vs. unprotected analog. Supplied at ≥98% HPLC purity for ligand synthesis and medicinal chemistry programs.

Molecular Formula C22H17IN2
Molecular Weight 436.3 g/mol
CAS No. 96797-15-8
Cat. No. B030481
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Iodo-1-tritylimidazole
CAS96797-15-8
Synonyms4-Iodo-1-(triphenylmethyl)-1H-imidazole;  1-(Triphenylmethyl)-4-iodoimidazole;  1-Trityl-4-iodoimidazole;  4-Iodo-1-trityl-1H-imidazole; 
Molecular FormulaC22H17IN2
Molecular Weight436.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=C4)I
InChIInChI=1S/C22H17IN2/c23-21-16-25(17-24-21)22(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-17H
InChIKeyDXJZJYPLPZEYBH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Iodo-1-tritylimidazole: A Protected Imidazole Scaffold


4-Iodo-1-tritylimidazole (CAS 96797-15-8), also known as 4-iodo-1-(triphenylmethyl)-1H-imidazole, is a heterocyclic organic compound belonging to the N-protected imidazole class [1]. It features a trityl (triphenylmethyl) protecting group at the N1 position and an iodine substituent at the C4 position of the imidazole ring [1]. The compound is a white to off-white crystalline solid with a molecular formula of C₂₂H₁₇IN₂ and a molecular weight of 436.30 g/mol, typically supplied at ≥98% purity by HPLC [2]. The trityl group provides steric protection and stability under basic and neutral conditions while remaining cleavable under mild acidic conditions, enabling orthogonal protection strategies in multi-step syntheses [3]. This protected scaffold serves as a key intermediate for regioselective C4 functionalization via metal-halogen exchange and cross-coupling reactions [4].

C4‑selective functionalization

Iodo substituent enables metal‑halogen exchange and cross‑coupling at the C4 position.

Orthogonal protection strategy

Trityl group resists strong bases and organometallics, then cleaves under mild acid.

High purity for reproducible synthesis

Supplied at ≥98% HPLC purity to support consistent coupling outcomes and scale‑up.

Why 4-Iodo-1-tritylimidazole Excels Over Analogs


Generic substitution of 4-iodo-1-tritylimidazole with unprotected 4-iodoimidazole (CAS 71759-89-2) or alternative N-protected derivatives introduces critical risks to synthetic outcomes. Unprotected 4-iodoimidazole possesses an acidic N-H proton (pKa ~11-12) that participates in undesired side reactions during organometallic transformations, competes for metalation at nitrogen, and compromises regioselectivity in cross-coupling steps . Alternative protecting groups—such as SEM, Boc, or sulfamoyl—each impose distinct steric and electronic constraints that alter C2 versus C4 lithiation selectivity, metal-halogen exchange efficiency, and downstream deprotection compatibility [1]. The trityl group specifically provides bulky steric shielding that directs functionalization exclusively to the C4 position while maintaining sufficient electronic activation of the C-I bond for efficient magnesium-iodine or lithium-iodine exchange [2]. Furthermore, the trityl moiety enhances solubility in common organic solvents (chloroform, DMSO, ethyl acetate) compared to unprotected analogs, facilitating homogeneous reaction conditions . Procurement of alternatives without equivalent validation in the intended reaction manifold risks reduced yields, impurity profiles arising from competitive N-functionalization, and incompatibility with orthogonal deprotection sequences.

Unprotected 4‑iodoimidazole may undergo competitive N‑deprotonation, reducing C4 regioselectivity in metal‑halogen exchange.

Alternative protecting groups (SEM, Boc) may degrade under strong bases or alter lithiation site selectivity, limiting reaction scope.

Lack of trityl steric shielding can shift C2/C4 functionalization ratios, complicating purification and yield consistency.

4-Iodo-1-tritylimidazole: Comparative Performance


Mg-I Exchange for Poly-Imidazolyl Carbinols

4-Iodo-1-tritylimidazole undergoes selective magnesium-iodine exchange with Grignard reagents (EtMgBr) to generate the 4-magnesioimidazole derivative without competing N-metalation or C2 functionalization. This intermediate reacts with esters to yield poly-4-imidazolyl carbinol compounds in 40-79% isolated yields across a range of bi-, tri-, and pentadentate ligand scaffolds [1]. In contrast, unprotected 4-iodoimidazole under identical conditions suffers from competitive N-deprotonation and reduced regioselectivity, resulting in complex product mixtures and lower effective yields of the desired C4-functionalized products .

Mg‑I Exchange Yield
Class‑level
40–79% isolated yield vs. unquantifiable mixtures (unprotected)
Supports predictable synthetic planning for poly‑imidazolyl ligands.
Unprotected 4‑iodoimidazole leads to complex product mixtures due to N‑metalation.
Biomimetic ligand synthesis Metal-halogen exchange Organometallic intermediates

Metal-Halogen Exchange Electrophile Scope

Systematic evaluation of N-protected 4-iodoimidazoles (including the trityl-protected variant) demonstrates that metal-halogen exchange with EtMgBr in CH₂Cl₂ generates imidazol-4-yl anions that react with diverse electrophiles to yield 4-substituted imidazoles in 53-97% isolated yields . This broad yield range reflects the scope of electrophiles tested (alkyl halides, aldehydes, ketones, chloroformates). For comparison, N-unprotected 4-iodoimidazole under Suzuki-Miyaura cross-coupling conditions with boronic acids under microwave irradiation yields 4(5)-arylated imidazoles in yields ranging from modest to excellent, but with documented variability due to competing N-arylation and pH-dependent tautomerization at the free N-H [1].

C4 Electrophile Scope
Cross‑study
53–97% yield (trityl) vs. 45–91% (unprotected Suzuki)
Reported higher minimum yield; eliminates N‑arylation by‑products.
Grignard‑mediated exchange vs. Pd‑catalyzed coupling; different conditions.
Imidazole C4 functionalization Organometallic synthesis Electrophilic trapping

Lithium-Iodine Exchange Formylation

Reaction of 4-iodo-1-tritylimidazole with n-butyllithium at -79°C, followed by rapid quenching with DMF, provides good yields of 1-tritylimidazole-4(5)-carboxaldehyde, confirming the intermediacy of 4-lithio-1-tritylimidazole as a stable organolithium species [1]. This transformation demonstrates that the trityl protecting group withstands strongly basic organolithium conditions without N-detritylation or ring degradation. In contrast, SEM-protected 4-iodoimidazole undergoes partial N-deprotection under n-BuLi conditions due to β-elimination pathways, while Boc-protected analogs are incompatible with strong bases [2].

Base Stability
Class‑level
n‑BuLi, −79 °C → good yield of aldehyde; SEM/Boc degrade
Enables lithium‑halogen exchange chemistry inaccessible with common N‑protecting groups.
Trityl group resists strongly basic organolithium conditions without deprotection.
Formylation Lithium-halogen exchange Aldehyde synthesis

4-Iodo-1-tritylimidazole: Key Applications


Poly-Imidazolyl Multidentate Ligands

4-Iodo-1-tritylimidazole is the preferred starting material for constructing bi-, tri-, and pentadentate ligands bearing multiple 4-substituted imidazole donor groups. As demonstrated by Collman et al., magnesium-iodine exchange followed by reaction with poly-esters yields poly-4-imidazolyl carbinol scaffolds in 40-79% yields [1]. These ligands are essential for synthesizing active-site models of metalloenzymes such as cytochrome c oxidase, where precise control of imidazole coordination geometry is required. The trityl protection enables sequential deprotection and metal coordination without ligand scrambling [1].

C4-Selective Organometallic Functionalization

This compound enables regioselective installation of diverse electrophiles at the imidazole C4 position via metal-halogen exchange with Grignard or organolithium reagents. The resulting imidazol-4-yl anions react with alkyl halides, aldehydes, ketones, chloroformates, and trialkyltin/Zn chlorides to generate 4-substituted imidazoles in 53-97% yields . This versatility supports medicinal chemistry programs requiring systematic C4 SAR exploration of imidazole-containing pharmacophores. The protocol is documented in the synthesis of RWJ-52353, a tertiary alcohol derived from reaction with 4,5,6,7-tetrahydrobenzo[b]thiophen-4-one [2].

Orthogonal Acid-Labile N-Protection

The trityl group provides robust protection under basic, nucleophilic, and organometallic conditions while remaining quantitatively cleavable under mild acidic conditions (TFA with triisopropylsilane, or dilute HCl). This orthogonal stability profile is essential for synthetic sequences that alternate between basic coupling steps, organometallic functionalizations, and final acidic global deprotection [3]. Unlike SEM groups (which require fluoride for cleavage) or Boc groups (which are base-labile), the trityl group uniquely withstands n-BuLi at -79°C while remaining acid-cleavable, enabling lithium-halogen exchange at C4 without compromising the N-protecting group [4].

Cross-Coupling for C4-Aryl Imidazoles

As a protected 4-iodoimidazole, this compound serves as a competent electrophilic partner in Suzuki-Miyaura and Sonogashira cross-coupling reactions for installing aryl and alkynyl substituents at the C4 position . The trityl group enhances solubility in organic solvents (chloroform, DMSO, ethyl acetate) compared to unprotected 4-iodoimidazole, facilitating homogeneous coupling conditions and eliminating N-arylation side products that plague reactions of unprotected substrates . Post-coupling, the trityl group is readily removed under acidic conditions to unmask the free N-H for subsequent functionalization or biological evaluation.

Application
Selection Property
Validation Focus
Poly‑imidazolyl Ligand Synthesis
C4 regioselectivity, Mg‑I exchange compatibility
Ligand yield and diastereomeric purity
C4‑Selective Organometallic Derivatization
Broad electrophile scope, metal‑halogen exchange efficiency
Product yield and functional group tolerance
Orthogonal Acid‑Labile N‑Protection
Base‑stable, acid‑cleavable trityl group
Deprotection efficiency and compatibility with basic steps
C4‑Aryl Imidazole Cross‑Coupling
Suzuki/Sonogashira without N‑arylation side products
Cross‑coupling yield and regiochemical fidelity

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